molecular formula C15H19NO2 B8697339 Piperidine, 1-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]- CAS No. 74957-45-2

Piperidine, 1-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-

Cat. No. B8697339
M. Wt: 245.32 g/mol
InChI Key: ICMXQLGIFUXUMR-UHFFFAOYSA-N
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Patent
US04931471

Procedure details

In a conical flask, 1.96 g of the paramethoxycinnamoyl chloride are dissolved in 20 ml of benzene. 2 ml of piperidine are added. After evaporation to dryness in vacuo, the residue is taken up in N hydrochloric acid and extracted with chloroform. The chloroform solution is washed successively with a 10% aqueous solution of KHCO3 and with water. It is then collected, dried over magnesium sulfate and evaporated. The product obtained is precipitated in cyclohexane and filtered off. After recrystallization from a 95° ethanol/water mixture (1/3:2/3), 2.15 g of white crystals are isolated (yield=78%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][O:8][C:9]1[CH:19]=[CH:18][C:12]([CH:13]=[CH:14][C:15](Cl)=[O:16])=[CH:11][CH:10]=1>C1C=CC=CC=1>[CH3:7][O:8][C:9]1[CH:19]=[CH:18][C:12]([CH:13]=[CH:14][C:15]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:16])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
1.96 g
Type
reactant
Smiles
COC1=CC=C(C=CC(=O)Cl)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation to dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform solution is washed successively with a 10% aqueous solution of KHCO3 and with water
CUSTOM
Type
CUSTOM
Details
It is then collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is precipitated in cyclohexane
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
After recrystallization from a 95° ethanol/water mixture (1/3:2/3), 2.15 g of white crystals
CUSTOM
Type
CUSTOM
Details
are isolated (yield=78%)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=CC(=O)N2CCCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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